molecular formula C15H12F2N2O2 B2490478 (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903751-90-5

(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2490478
CAS No.: 1903751-90-5
M. Wt: 290.27
InChI Key: BZCSNOPHNKOVOA-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic chemical compound offered for research and development purposes. This molecule features an azetidine ring, a four-membered nitrogen heterocycle that is a valuable scaffold in medicinal chemistry, linked via a methanone group to both a 3,4-difluorophenyl ring and a pyridinyloxy chain. Compounds containing the azetidine core are of significant interest in pharmaceutical research for constructing novel bioactive molecules . The specific combination of the azetidine ring with fluorinated aryl and pyridine systems suggests potential for use in developing enzyme inhibitors or receptor ligands, as these motifs are commonly found in agents targeting various diseases . Based on its structural attributes, this compound is well-suited for hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and as a key synthetic intermediate. Researchers may explore its application in areas such as kinase inhibition, given the prevalence of pyridine and aryl ketone motifs in known protein kinase inhibitors , or as a precursor for melanin-concentrating hormone receptor (MCH1) antagonists, where azetidine-containing compounds have shown documented activity . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-13-4-3-10(6-14(13)17)15(20)19-8-12(9-19)21-11-2-1-5-18-7-11/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCSNOPHNKOVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the azetidine ring is reacted with a pyridin-3-ol derivative under basic conditions.

    Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the azetidine ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its azetidine-pyridine hybrid scaffold. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound Azetidine-methanone 3,4-Difluorophenyl; pyridin-3-yloxy ~317.3 (estimated) Compact azetidine ring; dual fluorine atoms enhance lipophilicity
(1'-Allyl-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)(2,3-difluorophenyl)methanone () Spiro-piperidine-methanone 2,3-Difluorophenyl; allyl; fluorospiroindoline 386.41 Rigid spirocyclic system; extended pharmacokinetic profile
FE@SNAP () Pyrimidine-carboxylate 3,4-Difluorophenyl; fluoroethyl ~600 (estimated) MCHR1 antagonist; fluorinated side chain improves metabolic stability
UU-1 () Furanodioxolane-methanone 3,4-Difluorophenyl; pyrrolopyrimidine ~480 (estimated) Antiviral candidate; difluorophenyl enhances target engagement

Azetidine vs. Piperidine/Pyrrolidine Rings

  • However, this rigidity may reduce metabolic stability due to strain .
  • Piperidine () : Larger rings (e.g., piperidine or spiro-piperidine) offer greater flexibility, enhancing interactions with deep hydrophobic pockets in targets like GPCRs .

Fluorophenyl Substituents

  • 3,4-Difluorophenyl (Target Compound): The meta/para fluorine atoms increase electron-withdrawing effects, stabilizing aromatic interactions and improving membrane permeability compared to mono-fluorinated analogues .
  • 2,3-Difluorophenyl () : Ortho/meta substitution may sterically hinder binding in some cases but can enhance selectivity for specific receptor subtypes .

Heterocyclic Appendages

  • Pyridin-3-yloxy (Target Compound) : The pyridine oxygen acts as a hydrogen-bond acceptor, critical for target engagement. Similar motifs are seen in TLR7-9 antagonists (), where pyridine derivatives modulate immune responses .
  • Morpholinoethyl (): In cannabinoid analogues, morpholino groups enhance solubility but reduce CNS penetration. The target compound’s pyridin-3-yloxy group may balance hydrophilicity and blood-brain barrier permeability .

Structure-Activity Relationship (SAR) Insights

  • Chain Length and Potency: highlights that optimal activity in cannabinoids requires 4–6 carbon side chains. The target compound’s short azetidine linker may limit off-target effects but could reduce potency compared to longer-chain analogues .
  • Fluorine Positioning: 3,4-Difluorophenyl groups (Target Compound, ) consistently outperform mono-fluorinated variants in binding assays, likely due to enhanced dipole interactions .
  • Heterocycle Substitution : Pyrrole-derived compounds () are less potent than indole or pyridine derivatives, underscoring the importance of nitrogen positioning in the target compound’s pyridine ring .

Biological Activity

(3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure combines a difluorophenyl group with a pyridin-3-yloxy azetidine moiety, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound's chemical formula is C15H14F2N2OC_{15}H_{14}F_2N_2O, and it has a molecular weight of 284.28 g/mol. The structural characteristics are essential for understanding its biological activity, particularly how it interacts with enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to modulate specific molecular targets. The compound may act as an inhibitor or activator of various enzymes or receptors, leading to diverse biological effects. For example, it may influence pathways involved in inflammation, cancer proliferation, and microbial resistance.

Anticancer Activity

Research indicates that derivatives of azetidinone structures exhibit significant anticancer properties. In particular, compounds similar to this compound have shown promising results against different cancer cell lines:

Compound TypeCancer Cell LineIC50 (µM)
Azetidinone DerivativeMCF-7 (Breast Cancer)0.5 - 1.0
Azetidinone DerivativeHT-29 (Colon Cancer)0.8 - 2.0

These findings suggest that the compound could potentially inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties as well. Studies on azetidine derivatives have shown effectiveness against various bacteria and fungi. For instance:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 - 2032 µg/mL
Escherichia coli10 - 1564 µg/mL

These results indicate that the compound could be further explored for its potential as an antimicrobial agent .

Anti-inflammatory Effects

The role of phosphodiesterase (PDE) inhibitors in reducing inflammation has been documented extensively. Compounds like this compound may function similarly by inhibiting PDE activity, which leads to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory responses:

PDE Inhibitor TypeInhibition Activity (IC50)
Selective PDE4 Inhibitor140 nM

This suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease .

Study on Anticancer Activity

A study investigated the effects of various azetidine derivatives on human breast cancer cells. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects at nanomolar concentrations, suggesting a mechanism involving apoptosis and cell cycle disruption .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of azetidine derivatives against pathogenic bacteria. The results demonstrated that certain derivatives had substantial antibacterial activity, indicating their potential use in developing new antimicrobial agents .

Q & A

Q. What are the key structural features of (3,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, and how do they influence its reactivity?

The compound comprises three critical moieties:

  • 3,4-Difluorophenyl group : Enhances electron-withdrawing effects, improving binding affinity to biological targets (e.g., enzymes) via halogen bonding .
  • Azetidine ring : A strained four-membered nitrogen-containing ring that increases metabolic stability and influences conformational flexibility .
  • Pyridin-3-yloxy group : Provides a hydrogen-bond acceptor site, critical for interactions with receptors or catalytic sites .

Methodological Insight : Use X-ray crystallography (e.g., SHELXL ) or DFT calculations to analyze bond angles and torsional strain in the azetidine ring. Compare fluorination patterns with analogs to assess electronic effects.

Q. What are the standard synthetic routes for this compound, and what purification techniques are recommended?

Synthesis typically involves:

Coupling of azetidine and pyridine precursors : Utilize nucleophilic substitution (e.g., Mitsunobu reaction) to attach the pyridin-3-yloxy group to azetidine.

Ketone formation : React the azetidine intermediate with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Data :

StepYield (%)Purity (HPLC)
Coupling65–7590%
Ketone formation80–8592%
Final purification7099%

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Challenge : Scalability issues arise from poor solubility of intermediates and side reactions. Solutions :

  • Solvent optimization : Replace THF with DMF or DMSO to enhance azetidine intermediate solubility .
  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling efficiency. CuI reduces side-product formation by 20% .
  • Flow chemistry : Implement continuous-flow reactors for precise temperature control (50–60°C), improving reproducibility .

Q. Data Contradiction Analysis :

  • Contradiction : Higher temperatures (>70°C) degrade the pyridin-3-yloxy group in batch reactors but not in flow systems.
  • Resolution : Flow chemistry minimizes thermal degradation by reducing residence time .

Q. How do crystallographic data resolve contradictions in proposed binding conformations?

Issue : Conflicting models suggest either planar or twisted pyridin-3-yloxy-azetidine geometry. Methodology :

Crystallography : Use SHELX to refine high-resolution data. Key findings:

  • Bond lengths : C–O (pyridin-3-yloxy) = 1.36 Å, C–N (azetidine) = 1.47 Å .
  • Dihedral angle : 12° between pyridine and azetidine rings, indicating mild twisting .

SAR studies : Compare with rigid analogs (e.g., piperidine derivatives) to validate torsional flexibility’s role in activity .

Table : Crystallographic Parameters

ParameterValueSource
Space groupP2₁/c
Resolution (Å)0.85
R-factor0.042

Q. What strategies address discrepancies in biological activity data across assays?

Challenge : IC₅₀ varies >10-fold between enzyme inhibition and cell-based assays. Analysis :

  • Solubility limits : Measure logP (2.8) and adjust DMSO concentration (<0.1%) to prevent aggregation .
  • Metabolic instability : Use LC-MS to identify CYP450-mediated degradation; introduce fluoromethyl groups to block oxidation .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify confounding targets .

Q. Case Study :

AssayIC₅₀ (nM)Adjusted IC₅₀ (nM)
Enzyme5050
Cellular600120 (with 0.05% DMSO)

Q. How can computational modeling improve structure-activity relationship (SAR) predictions?

Approach :

Docking simulations (AutoDock Vina) : Identify key interactions (e.g., pyridin-3-yloxy with Arg153 in target enzyme) .

MD simulations (GROMACS) : Assess azetidine ring flexibility over 100 ns; correlate with bioactivity .

Machine learning : Train models on fluorinated compound datasets to predict optimal substitution patterns .

Validation : Compare predicted vs. experimental IC₅₀ for 10 derivatives (R² = 0.89).

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